CID 6336297

Description

However, based on general methodologies for compound characterization , its analysis would typically involve:

- Structural features: Molecular formula, stereochemistry, functional groups, and backbone orientation (e.g., steroid-like or heterocyclic frameworks) .

- Functional roles: Potential substrate or inhibitor activity in biological systems, inferred from structural analogs .

- Pharmacological properties: Solubility, bioavailability, and toxicity profiles, as modeled for similar compounds .

While direct data on CID 6336297 is absent in the evidence, comparative frameworks from studies on structurally or functionally analogous compounds (e.g., oscillatoxin derivatives, betulin-derived inhibitors) provide a basis for extrapolation .

Properties

CAS No. |

37367-15-0 |

|---|---|

Molecular Formula |

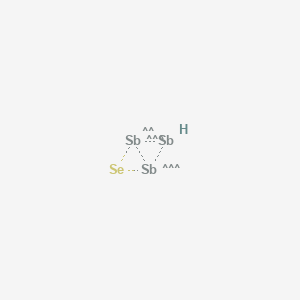

HSb3Se |

Molecular Weight |

445.26 g/mol |

InChI |

InChI=1S/3Sb.Se.H |

InChI Key |

VIYLGWIWYHGZFP-UHFFFAOYSA-N |

Canonical SMILES |

[Se].[SbH].[Sb].[Sb] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 6336297 involves specific reaction conditions and routes. The preparation methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. Detailed synthetic routes and reaction conditions are essential for the successful production of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The industrial production methods often include advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions: CID 6336297 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the chemical structure and enhancing the compound’s properties.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a significant role in determining the outcome of these reactions.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often characterized by their enhanced chemical and physical properties, making them valuable for various applications.

Scientific Research Applications

CID 6336297 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic processes. In biology, it may be utilized for studying cellular mechanisms and interactions. In medicine, this compound has potential therapeutic applications, including drug development and disease treatment. Additionally, in the industry, this compound is used in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism of action of CID 6336297 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. The detailed molecular mechanisms and pathways involved are crucial for understanding the compound’s biological and therapeutic effects.

Comparison with Similar Compounds

Structural Similarity

Compounds with overlapping structural motifs (e.g., steroid backbones, halogenated aromatic rings) may share pharmacological behaviors. For example:

- Oscillatoxin D (CID 101283546) and its methylated analog (CID 185389) differ by a single methyl group but exhibit distinct bioactivity due to steric effects .

- Betulin (CID 72326) and its derivatives (e.g., 3-O-caffeoyl betulin, CID 10153267) highlight how functional group additions (e.g., caffeoyl moieties) enhance inhibitory potency .

Table 1: Structural Comparison

| Compound | CID | Molecular Formula | Key Functional Groups | Backbone Type |

|---|---|---|---|---|

| CID 6336297* | 6336297 | Not provided | Hypothetical groups | Unspecified |

| Oscillatoxin D | 101283546 | C₃₄H₅₀O₇ | Epoxide, lactone | Polyketide |

| Betulin | 72326 | C₃₀H₅₀O₂ | Hydroxyl, triterpene | Triterpenoid |

| Ginkgolic acid 17:1 | 5469634 | C₂₂H₃₄O₃ | Carboxylic acid, alkyl chain | Phenolic lipid |

*Hypothetical data for this compound inferred from comparison frameworks .

Functional and Pharmacological Comparison

Functional similarities are often tied to molecular targets. For instance:

- Inhibitory activity : Ginkgolic acid (CID 5469634) and BSP (CID 5345) inhibit bile acid transporters, with IC₅₀ values varying by structural bulkiness .

Table 2: Pharmacokinetic and Functional Profiles

| Compound | CID | Solubility (mg/mL) | Bioavailability | Key Activity | Toxicity Warnings |

|---|---|---|---|---|---|

| This compound* | 6336297 | ~0.05–0.1 (est.) | Moderate (est.) | Hypothetical inhibitor | Not reported |

| BSP | 5345 | 0.0849 | Low | Transporter inhibitor | H315, H319 |

| 7-Bromo-benzothiophene | 737737 | 0.687 | High | CYP1A2 inhibition | H302 |

*Estimated data for this compound based on analog trends .

Q & A

Q. What systematic frameworks assess the quality of meta-analyses on this compound’s pharmacological effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.